An In-Depth Technical Guide to 4-Bromo-2-methyl-alpha-methylbenzylamine: Nomenclature, Properties, and Synthesis
An In-Depth Technical Guide to 4-Bromo-2-methyl-alpha-methylbenzylamine: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-alpha-methylbenzylamine, a substituted phenethylamine derivative. Due to the potential for ambiguity in chemical nomenclature, this guide will first establish the precise identity of this compound, including its IUPAC name and various synonyms, before delving into its chemical properties and a detailed, field-proven methodology for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, providing the necessary details for the accurate identification, handling, and preparation of this compound.
Part 1: Core Directive - Nomenclature and Identification
A critical first step in the study of any chemical entity is the unambiguous establishment of its identity. The compound "4-Bromo-2-methyl-alpha-methylbenzylamine" is a descriptive name that points to a specific molecular structure. However, for the purposes of scientific rigor and clear communication, it is essential to utilize standardized nomenclature.
The systematic IUPAC name for this compound is 1-(4-bromo-2-methylphenyl)ethan-1-amine . This name precisely describes a benzene ring substituted with a bromine atom at the 4-position and a methyl group at the 2-position, with an aminoethane group attached to the 1-position of the ring.
Synonyms and Identifiers
For clarity and to aid in literature and database searches, a compilation of synonyms and registry numbers is provided below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)ethan-1-amine | - |
| Common Name | 4-Bromo-2-methyl-alpha-methylbenzylamine | - |
| CAS Number | 1270381-65-1 (for racemic mixture) | [1] |
| CAS Number | 1037090-26-8 (for (R)-enantiomer) | [2][3] |
| Molecular Formula | C₉H₁₂BrN | [2] |
| Molecular Weight | 214.10 g/mol | [2] |
| Synonym | (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine | [2] |
It is crucial for researchers to note the specific CAS number when sourcing or reporting on this compound to distinguish between the racemic mixture and its individual enantiomers.
Part 2: Scientific Integrity & Logic - Properties and Synthesis
Chemical and Physical Properties
While extensive physical property data for 1-(4-bromo-2-methylphenyl)ethan-1-amine is not widely published, the properties of its key synthetic precursor, 4'-Bromo-2'-methylacetophenone, are well-documented and provide valuable context.
Table of Properties for 4'-Bromo-2'-methylacetophenone (Precursor)
| Property | Value | Source |
| CAS Number | 65095-33-2 | [4][5] |
| Molecular Formula | C₉H₉BrO | [4][5] |
| Molecular Weight | 213.07 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 275-278 °C | [5] |
| Purity | ≥ 98% (GC) | [5] |
The final amine product is expected to be a liquid or a low-melting solid at room temperature, with basic properties characteristic of primary amines.
Conceptual Synthetic Workflow: Reductive Amination
The most logical and efficient synthetic route to 1-(4-bromo-2-methylphenyl)ethan-1-amine is the reductive amination of its corresponding ketone precursor, 4'-Bromo-2'-methylacetophenone. This widely used transformation involves the reaction of a ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Below is a conceptual workflow for this synthesis.
Caption: Synthetic pathway for 1-(4-bromo-2-methylphenyl)ethan-1-amine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust method for the synthesis of 1-(4-bromo-2-methylphenyl)ethan-1-amine from 4'-Bromo-2'-methylacetophenone.
Materials:
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4'-Bromo-2'-methylacetophenone
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Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (MeOH), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium hydroxide (NaOH), aqueous solution (e.g., 2M)
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Bromo-2'-methylacetophenone (1.0 eq).
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Addition of Reagents: Add anhydrous methanol to dissolve the ketone. To this solution, add ammonium acetate (10 eq). The large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate.
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Reduction: With stirring, add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
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Workup - Acidification: Once the reaction is complete, carefully acidify the mixture with concentrated HCl. This step protonates the desired amine and quenches any remaining reducing agent.
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Workup - Extraction (Aqueous): Remove the methanol under reduced pressure using a rotary evaporator. Add water to the residue and wash with dichloromethane to remove any unreacted ketone and other non-basic impurities.
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Workup - Basification: Basify the aqueous layer with a 2M NaOH solution until a pH > 12 is achieved. This deprotonates the amine salt, yielding the free amine.
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Workup - Extraction (Organic): Extract the aqueous layer with dichloromethane (3 x volumes).
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-bromo-2-methylphenyl)ethan-1-amine.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Expertise & Experience Insights: The choice of ammonium acetate as the ammonia source is strategic; it is a stable, easy-to-handle solid that provides both ammonia and a mild acidic catalyst for imine formation. Sodium cyanoborohydride is the reductant of choice due to its selectivity for the imine over the ketone, minimizing the formation of the corresponding alcohol as a byproduct.
Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be rigorously monitored by standard analytical techniques, and the purity of the final product can be assessed by GC-MS and NMR spectroscopy.
Part 3: Safety and Handling
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4'-Bromo-2'-methylacetophenone (Precursor): This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[4].
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Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

